

# LC-MS/MS method for Androstenediol analysis

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## Compound of Interest

Compound Name: *Androstenediol*

Cat. No.: *B1197431*

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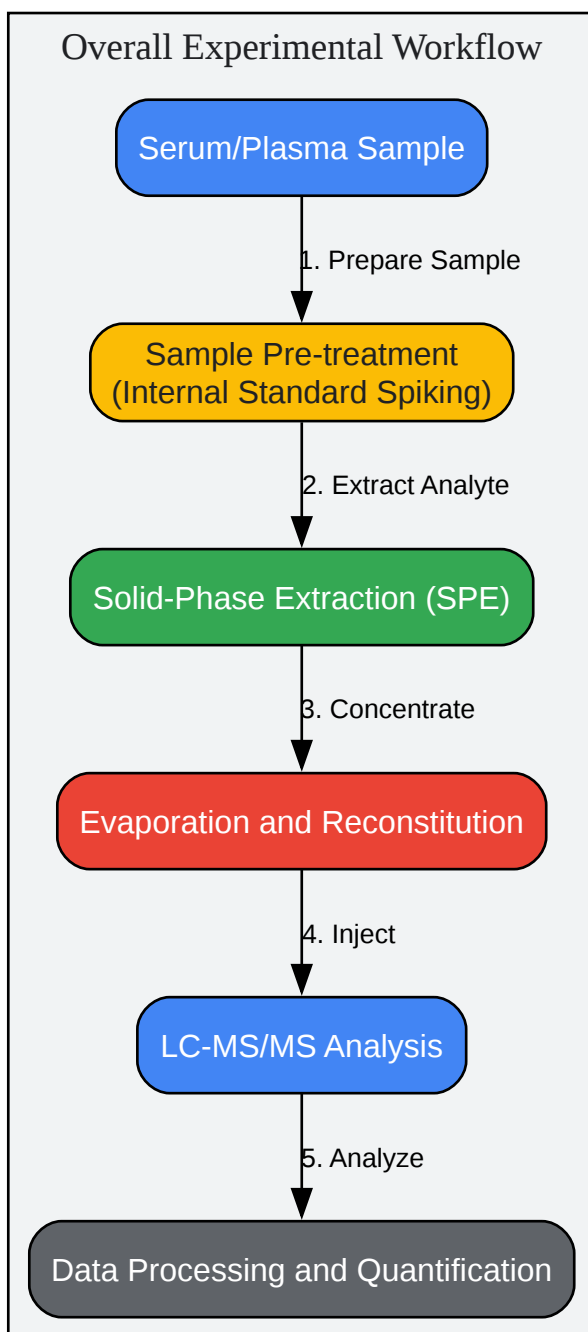
An LC-MS/MS method for the quantitative analysis of **Androstenediol**, a significant steroid hormone in various physiological and pathological processes, is detailed in this application note. This protocol is intended for researchers, scientists, and professionals in drug development, providing a robust and sensitive method for its determination in human serum and plasma. The methodology leverages the specificity and sensitivity of tandem mass spectrometry to achieve low detection limits and high accuracy, which is crucial for clinical research and diagnostics.

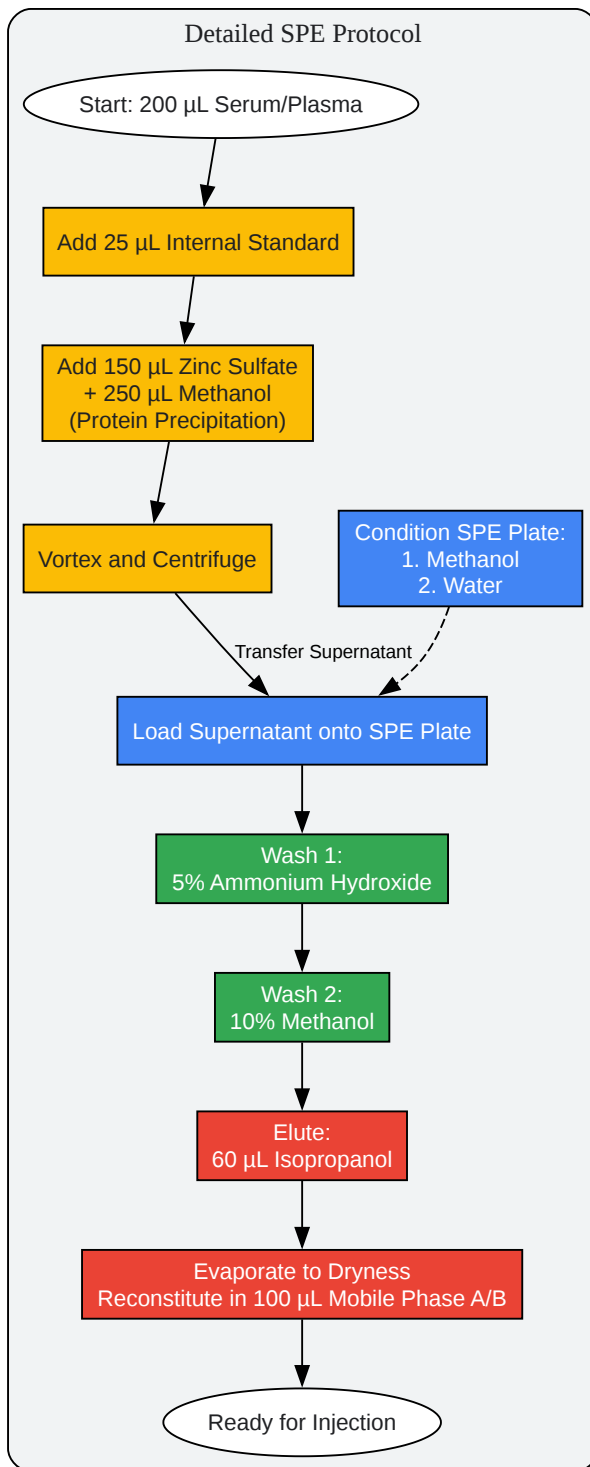
## Introduction

**Androstenediol** (5-**Androstenediol** or A5-diol) is an endogenous steroid hormone and an intermediate in the biosynthesis of testosterone and estrogens. Its measurement in biological matrices is essential for understanding various endocrine functions and disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and ability to overcome the cross-reactivity issues often associated with immunoassays.<sup>[1][2][3][4]</sup> This document provides a detailed protocol for the extraction and quantification of **Androstenediol** from human serum or plasma using LC-MS/MS.

## Experimental Workflow

The overall experimental workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.





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## References

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